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molecular formula C12H14O B1603468 2,5,6-Trimethyl-2,3-dihydro-1H-inden-1-one CAS No. 89044-51-9

2,5,6-Trimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1603468
M. Wt: 174.24 g/mol
InChI Key: BQJNORNRCBKRFK-UHFFFAOYSA-N
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Patent
US08569532B2

Procedure details

To a suspension of 557 g (4.2 mol) AlCl3 in 500 ml of CH2Cl2 362 g (1.58 mol) of 2-bromo-2-methylpropanoyl bromide was added dropwise with vigorous stirring over 15 min at 0° C. This mixture was stirred for 45 min at this temperature; then, a solution of 167 g (1.58 mol) of o-xylene in 200 ml of CH2Cl2 was added dropwise. The mixture was slowly warmed to ambient temperature, stirred additionally overnight, and then poured onto 2000 cm3 of ice. The organic layer was separated, and the aqueous layer was extracted with 3×500 ml of CH2Cl2. The combined extract was dried over MgSO4 and evaporated to dryness. Fractional distillation gave a yellowish mixture of the title indanones, b.p. 143-148° C./7 mm Hg. This mixture was recrystallized from 800 ml of n-hexane. Crystals of 2,5,6-trimethylindan-1-one precipitated at −30° C. were filtered off, washed with 2×40 ml of cold n-hexane, and dried in vacuum. Yield 57.8 g (21%) of 2,5,6-trimethylindan-1-one.
Name
Quantity
557 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2000 mL
Type
reactant
Reaction Step Three
[Compound]
Name
indanones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].Br[C:6]([CH3:11])([CH3:10])[C:7](Br)=[O:8].[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=1[CH3:19]>C(Cl)Cl>[CH3:10][CH:6]1[CH2:11][C:16]2[C:15](=[CH:14][C:13]([CH3:12])=[C:18]([CH3:19])[CH:17]=2)[C:7]1=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
557 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
167 g
Type
reactant
Smiles
CC=1C=CC=CC1C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
2000 mL
Type
reactant
Smiles
Step Four
Name
indanones
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
This mixture was stirred for 45 min at this temperature
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred additionally overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×500 ml of CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
This mixture was recrystallized from 800 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
Crystals of 2,5,6-trimethylindan-1-one precipitated at −30° C.
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with 2×40 ml of cold n-hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1C(C2=CC(=C(C=C2C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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